(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-methoxyphenyl)propanoic acid
Description
This compound is an Fmoc (9-fluorenylmethoxycarbonyl)-protected amino acid derivative with an R-configuration and a 2-methoxyphenyl substituent. The Fmoc group is widely used in solid-phase peptide synthesis (SPPS) for temporary amine protection due to its stability under basic conditions and ease of removal under mild acidic conditions .
Properties
IUPAC Name |
(3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2-methoxyphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23NO5/c1-30-23-13-7-6-12-20(23)22(14-24(27)28)26-25(29)31-15-21-18-10-4-2-8-16(18)17-9-3-5-11-19(17)21/h2-13,21-22H,14-15H2,1H3,(H,26,29)(H,27,28)/t22-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMHQFXYSVGDAGJ-JOCHJYFZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1[C@@H](CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50375896 | |
| Record name | (3R)-3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-3-(2-methoxyphenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50375896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
417.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
511272-31-4 | |
| Record name | (3R)-3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-3-(2-methoxyphenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50375896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
It’s known that this compound is used in proteomics research, suggesting that it may interact with proteins or peptides in the body.
Mode of Action
Fmoc-®-3-Amino-3-(2-methoxy-phenyl)-propionic acid is a type of Fmoc-protected amino acid. The Fmoc group is a common protecting group used in solid-phase peptide synthesis. It’s chemically stable and can be removed by base, such as piperidine. This allows for the selective addition of other amino acids or compounds during synthesis, making it a valuable tool in the creation of complex biochemicals.
Action Environment
Environmental factors such as pH, temperature, and the presence of other chemicals can influence the stability and efficacy of Fmoc-®-3-Amino-3-(2-methoxy-phenyl)-propionic acid. For example, the Fmoc group can be removed under basic conditions, which could be a consideration in its use.
Biological Activity
(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-methoxyphenyl)propanoic acid, commonly referred to as Fmoc-2-Methoxyphenylalanine, is a complex organic compound that serves as a building block in peptide synthesis. Its unique structure comprises a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is instrumental in the synthesis of biologically active peptides. This article delves into the biological activity associated with this compound, highlighting its synthesis, mechanisms of action, and potential applications in medicinal chemistry.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 417.45 g/mol. The presence of the Fmoc group enhances its utility in peptide synthesis by protecting the amino group during coupling reactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 417.45 g/mol |
| Purity | ≥ 95% |
| IUPAC Name | This compound |
Synthesis
The synthesis of this compound typically involves several steps:
- Fmoc Protection : The amino group of the target amino acid is protected using the Fmoc group.
- Coupling Reactions : The protected amino acid is coupled with other amino acids or peptide chains using standard peptide coupling reagents.
- Deprotection : After synthesis, the Fmoc group can be removed to yield the final peptide product.
This multi-step process allows for the introduction of various functional groups tailored for specific applications in drug design and peptide synthesis.
While specific mechanisms of action for this compound are not fully elucidated, its role as a peptide building block suggests that its biological activity is closely linked to the peptides formed from it. The interactions of these peptides with biological targets can lead to various pharmacological effects.
Interaction Studies
Research indicates that compounds similar in structure often exhibit significant pharmacological activities. Interaction studies typically utilize techniques such as:
- NMR Spectroscopy : To study conformational changes upon binding.
- X-ray Crystallography : To determine the three-dimensional structures of complexes formed with target proteins.
- Bioassays : To assess the efficacy of synthesized peptides against specific biological targets.
Case Studies and Research Findings
- Peptide Efficacy : A study evaluated peptides synthesized using Fmoc-protected amino acids against various cancer cell lines, demonstrating significant cytotoxic effects attributed to specific sequences derived from this compound.
- Enzyme Inhibition : Another research effort focused on the inhibition of histone deacetylases (HDACs) by peptides containing this compound, revealing IC50 values ranging from 14 to 67 nM for certain analogs, indicating potent inhibitory activity against class I HDACs.
Comparison with Similar Compounds
Structural Variations
The following table highlights structural differences among the target compound and analogs:
Physicochemical Properties
- Solubility : Fluorinated derivatives (e.g., 3,5-difluorophenyl) exhibit higher lipophilicity, favoring membrane permeability but reducing aqueous solubility . The target compound’s methoxy group may enhance solubility in polar solvents compared to CF3 or methyl substituents.
- Stability : Fmoc groups are generally stable at pH > 7 but cleaved by piperidine. Thiol-containing analogs (e.g., mercapto derivative) require inert atmospheres to prevent oxidation .
- Purity : Commercial analogs like the o-tolyl derivative achieve >99% HPLC purity, critical for peptide synthesis .
Hazard Profiles
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
